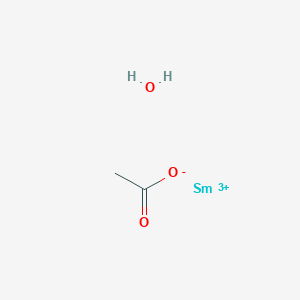
Samarium(3+);acetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound exists in both hydrate and tetrahydrate forms and is characterized by its pale yellow powder appearance . Samarium is a rare earth element, and its compounds are known for their unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium(III) acetate hydrate can be synthesized by dissolving samarium(III) oxide (Sm₂O₃) in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . Another method involves crystallizing mixed anion acetates from solutions of samarium chloride (SmCl₃·6H₂O) and samarium oxychloride (SmOCl) in acetic acid .
Industrial Production Methods
Industrial production of samarium(III) acetate hydrate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and precise control of temperature and concentration are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Samarium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Samarium can exist in multiple oxidation states, and its compounds can participate in redox reactions.
Substitution: The acetate groups in samarium(III) acetate can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with samarium(III) acetate hydrate include acetic acid, samarium chloride, and samarium oxychloride. Reaction conditions often involve controlled temperatures and concentrations to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving samarium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reactions with samarium chloride can yield mixed anion acetates .
Aplicaciones Científicas De Investigación
Samarium(III) acetate hydrate has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of samarium(III) acetate hydrate involves its ability to coordinate with other molecules and ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in catalysis, samarium(III) acetate can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Samarium(III) chloride (SmCl₃): Another common samarium compound used in various chemical reactions and industrial applications.
Samarium(III) nitrate (Sm(NO₃)₃): Used in similar applications as samarium(III) acetate, including catalysis and material synthesis.
Samarium(III) acetylacetonate (Sm(acac)₃): Known for its use in coordination chemistry and as a precursor for other samarium compounds.
Uniqueness
Samarium(III) acetate hydrate is unique due to its specific coordination environment provided by the acetate ligands. This unique coordination can influence its reactivity and applications, making it distinct from other samarium compounds.
Propiedades
Fórmula molecular |
C2H5O3Sm+2 |
|---|---|
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
samarium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3/p-1 |
Clave InChI |
CPKSJIWBQLCQQL-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].O.[Sm+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


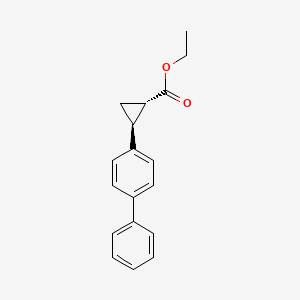

![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)
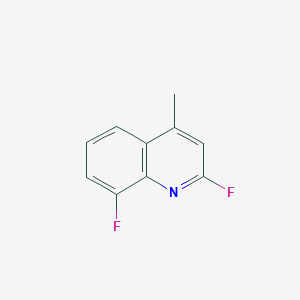

![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)

![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)
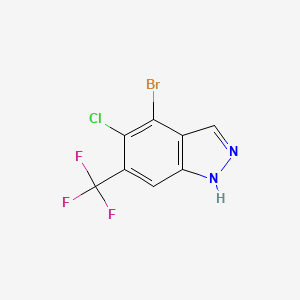
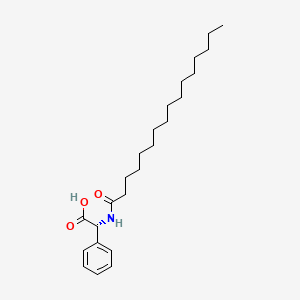
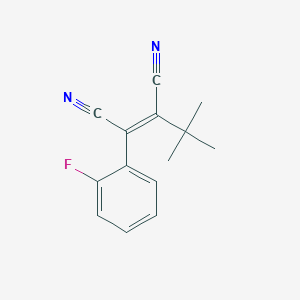
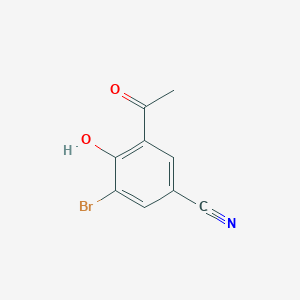
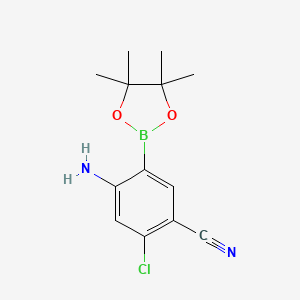
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
